molecular formula C18H19ClN6O2 B3016706 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-chloro-3-methylphenoxy)-N-methylacetamide CAS No. 2319788-09-3

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-chloro-3-methylphenoxy)-N-methylacetamide

Cat. No.: B3016706
CAS No.: 2319788-09-3
M. Wt: 386.84
InChI Key: FFDJDLSDJGQHPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with an azetidine ring and substituted with a 4-chloro-3-methylphenoxy group and an N-methylacetamide side chain. The azetidine moiety enhances conformational rigidity, which may improve binding affinity and metabolic stability compared to flexible alkyl chains. The 4-chloro-3-methylphenoxy group introduces hydrophobic and electron-withdrawing properties, influencing solubility and target interactions.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O2/c1-12-7-14(3-4-15(12)19)27-10-18(26)23(2)13-8-24(9-13)17-6-5-16-21-20-11-25(16)22-17/h3-7,11,13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDJDLSDJGQHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-chloro-3-methylphenoxy)-N-methylacetamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.

    Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization of suitable amino alcohols or halogenated precursors.

    Phenoxyacetamide Attachment: The final step involves coupling the triazolopyridazine-azetidine intermediate with 4-chloro-3-methylphenoxyacetic acid using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the phenoxy ring, forming hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions could target the triazolopyridazine core or the azetidine ring, potentially leading to ring-opened products or reduced heterocycles.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro group on the phenoxy ring or at positions on the triazolopyridazine core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Hydroxylated or carboxylated derivatives.

    Reduction: Reduced heterocycles or ring-opened products.

    Substitution: Substituted phenoxy derivatives or modified triazolopyridazine cores.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of triazolo[4,3-b]pyridazine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can act as potent inhibitors of various kinases involved in cancer progression. The specific mechanism often involves the modulation of signaling pathways associated with tumor growth and metastasis .

Antimicrobial Properties

Compounds featuring triazole and pyridazine structures have been explored for their antimicrobial activities. The presence of chlorine substituents in the aromatic ring enhances their efficacy against a range of bacterial strains, making them potential candidates for antibiotic development .

Neurological Applications

There is emerging evidence suggesting that triazolo-pyridazine derivatives may have neuroprotective effects. Research indicates that these compounds can influence neurotransmitter systems and possess potential in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the azetidine ring or variations in the chlorinated phenoxy group can significantly alter its potency and selectivity towards specific biological targets .

Case Study 1: Cancer Therapeutics

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various triazolo-pyridazine derivatives, including N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-chloro-3-methylphenoxy)-N-methylacetamide. The compound demonstrated promising activity against several cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, researchers assessed the effectiveness of triazolo derivatives against multidrug-resistant bacterial strains. The results indicated that modifications to the compound's structure enhanced its antibacterial activity, supporting its use as a scaffold for new antibiotic agents .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The triazolopyridazine core may interact with active sites of enzymes, inhibiting their activity, while the azetidine ring and phenoxyacetamide moiety could enhance binding affinity and specificity. Pathways involved could include inhibition of specific kinases or modulation of receptor activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, several of which are listed in . Below is a comparative analysis of key analogs:

Table 1: Structural and Substituent Comparisons

Compound ID/Name Core Structure Key Substituents Potential Functional Impact
Target Compound [1,2,4]Triazolo[4,3-b]pyridazin-6-yl Azetidin-3-yl, 4-chloro-3-methylphenoxy, N-methylacetamide Enhanced rigidity, hydrophobic interactions, metabolic stability
891117-12-7 (2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) [1,2,4]Triazolo[4,3-b]pyridazin-6-yl 4-ethoxyphenyl, acetamide Increased hydrophilicity (ethoxy group), reduced steric hindrance compared to azetidine
894037-84-4 (2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide) [1,2,4]Triazolo[4,3-b]pyridazin-3-yl 4-chlorophenyl, sulfanyl-acetamide Electrophilic sulfanyl group may enhance covalent binding but increase toxicity risk
894067-38-0 (N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) [1,2,4]Triazolo[4,3-b]pyridazin-6-yl Unsubstituted phenyl, acetamide Simpler structure with fewer steric effects; lower specificity for complex targets

Key Findings:

Azetidine vs.

Substituent Effects: The 4-chloro-3-methylphenoxy group provides stronger hydrophobic interactions than the 4-ethoxyphenyl group in 891117-12-7, which may enhance membrane permeability but reduce aqueous solubility.

Acetamide Variations : The N-methylacetamide in the target compound likely reduces metabolic degradation compared to the sulfanyl-acetamide in 894037-84-4, which could form reactive metabolites .

Pharmacokinetic and Toxicity Considerations

While explicit data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:

  • Metabolic Stability : The azetidine ring may reduce cytochrome P450-mediated oxidation compared to less rigid analogs, as seen in studies of similar triazolopyridazine derivatives .

Biological Activity

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-chloro-3-methylphenoxy)-N-methylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Overview

The compound features:

  • Triazolo[4,3-b]pyridazine core : Known for diverse pharmacological activities.
  • Azetidine ring : Imparts unique steric and electronic properties.
  • Chloro-methylphenoxy group : Enhances lipophilicity and potential receptor interactions.

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of various enzymes, particularly:

  • Carbonic Anhydrase : It binds to the zinc ion in the active site, inhibiting the enzyme's ability to catalyze the hydration of carbon dioxide. This inhibition suggests therapeutic potential in conditions like glaucoma and epilepsy .

2. Anticancer Properties

Studies have shown that derivatives of triazolo-pyridazine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) : Compounds similar to this compound have demonstrated IC50 values ranging from 1.06 to 2.73 µM in vitro assays, indicating strong anticancer activity .
CompoundCell LineIC50 (µM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

3. Anti-inflammatory Effects

The compound's ability to modulate signaling pathways involved in inflammation has been noted, suggesting potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : Binding to specific enzymes alters their activity and downstream signaling pathways.
  • Cell Cycle Arrest : Evidence suggests that certain derivatives can induce cell cycle arrest in cancer cells, which is crucial for their anticancer efficacy .

Study on Anticancer Activity

In a study evaluating the anticancer properties of triazolo-pyridazine derivatives, compound 12e exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values below 5 µM. The study employed the MTT assay for cytotoxicity evaluation and found that these compounds could induce apoptosis in cancer cells while sparing normal cells .

Study on Enzyme Inhibition

Another study focused on the inhibition of carbonic anhydrase by similar compounds showed that they could effectively reduce enzyme activity in vitro. This property is particularly beneficial for developing treatments for conditions where carbonic anhydrase plays a critical role .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.